5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the thiazole ring, along with a carboxylic acid group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with trifluoroacetic acid under specific conditions . Another method includes the condensation of 2-bromo-4-trifluoromethylthiazole with carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and carboxylation, followed by purification techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the thiazole ring can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromothiazole: Shares the bromine substitution but lacks the trifluoromethyl and carboxylic acid groups.
2-Trifluoromethylthiazole: Contains the trifluoromethyl group but lacks the bromine and carboxylic acid groups.
Thiazole-4-carboxylic acid: Contains the carboxylic acid group but lacks the bromine and trifluoromethyl groups.
Uniqueness: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is unique due to the combination of its bromine, trifluoromethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5HBrF3NO2S |
---|---|
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12) |
InChI-Schlüssel |
WMPUDRHJBRXYRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=N1)C(F)(F)F)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.